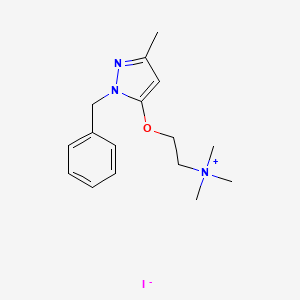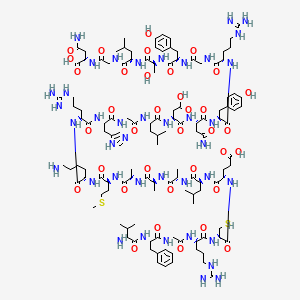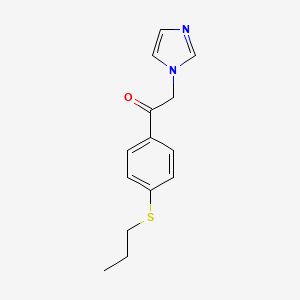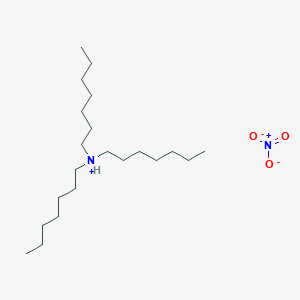
Triheptylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triheptylammonium nitrate is an organic compound with the molecular formula C₂₅H₅₄N₂O₃ and a molecular weight of 430.7079 g/mol . It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its use in various chemical processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triheptylammonium nitrate can be synthesized through the reaction of triheptylamine with nitric acid. The reaction typically involves the following steps:
Preparation of Triheptylamine: Triheptylamine is synthesized by the alkylation of ammonia with heptyl halides.
Formation of this compound: Triheptylamine is then reacted with nitric acid to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of triheptylamine to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Triheptylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ion can act as an oxidizing agent in certain reactions.
Reduction: Under specific conditions, the nitrate ion can be reduced to nitrite or other nitrogen-containing species.
Substitution: The nitrate ion can be substituted by other anions in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitrite ions and various nitrogen oxides.
Reduction: Products can include ammonia, nitrogen gas, or other reduced nitrogen species.
Substitution: Products depend on the substituting anion, resulting in compounds like triheptylammonium chloride or triheptylammonium bromide.
Applications De Recherche Scientifique
Triheptylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the extraction and purification of biological molecules, such as proteins and nucleic acids.
Medicine: Research into its potential use in drug delivery systems and as an antimicrobial agent is ongoing.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of triheptylammonium nitrate involves its ability to act as a phase transfer catalyst. The positively charged nitrogen atom interacts with negatively charged species, facilitating their transfer between different phases. This property is particularly useful in reactions where reactants are in different phases, such as liquid-liquid or solid-liquid systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triheptylammonium chloride
- Triheptylammonium bromide
- Trioctylammonium nitrate
Uniqueness
Triheptylammonium nitrate is unique due to its specific combination of heptyl groups and nitrate ion. This combination imparts distinct properties, such as its ability to act as a phase transfer catalyst and its specific reactivity in chemical reactions. Compared to similar compounds, this compound offers unique advantages in terms of solubility, reactivity, and application in various fields.
Propriétés
Numéro CAS |
5187-77-9 |
|---|---|
Formule moléculaire |
C21H46N2O3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
triheptylazanium;nitrate |
InChI |
InChI=1S/C21H45N.NO3/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3;2-1(3)4/h4-21H2,1-3H3;/q;-1/p+1 |
Clé InChI |
AOLAQUAZUBIGOR-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCC[NH+](CCCCCCC)CCCCCCC.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
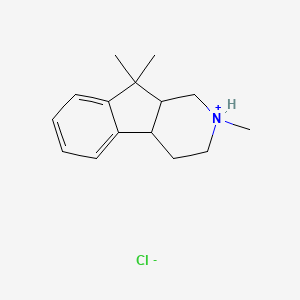
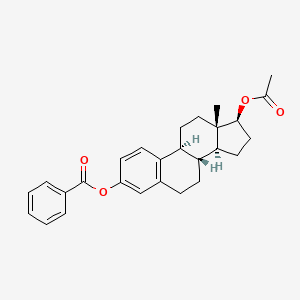

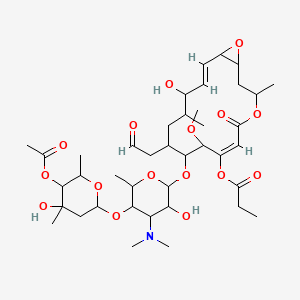
![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
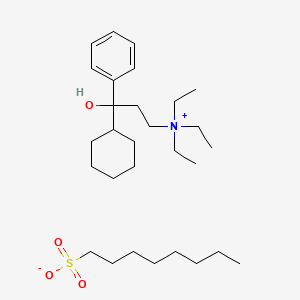
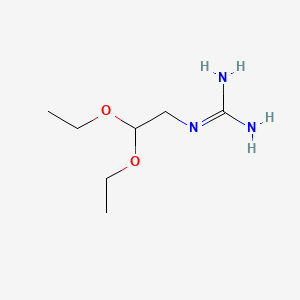
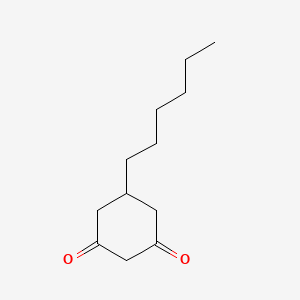
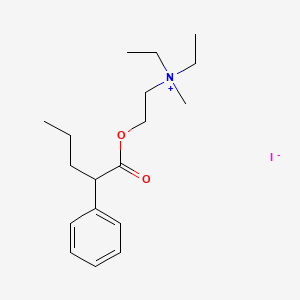
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
